tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
Overview
Description
The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It also contains a carboxylate group, which is a common functional group in organic chemistry and biochemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azepane ring, the introduction of the tert-butyl group, and the formation of the carboxylate group. The exact synthesis would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The tert-butyl group would likely add steric bulk to the molecule, while the carboxylate group would contribute to its polarity .Chemical Reactions Analysis
The tert-butyl group in this compound could potentially undergo a variety of chemical reactions, including substitutions and eliminations . The carboxylate group could also participate in various reactions, such as esterification or amidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the tert-butyl group could potentially increase its hydrophobicity, while the carboxylate group could contribute to its acidity .Scientific Research Applications
Decomposition and Environmental Impact
- A study on Methyl tert-Butyl Ether (MTBE) decomposition using a radio frequency (RF) plasma reactor highlights the potential for advanced decomposition methods of organic pollutants. This research indicates the feasibility of applying RF plasma technology for breaking down complex organic compounds in the environment, potentially applicable to the decomposition of related compounds (Hsieh et al., 2011).
Biodegradation
- Biodegradation of fuel oxygenates such as MTBE in soil and groundwater has been extensively studied, indicating that microorganisms can degrade these substances under certain conditions. These findings suggest pathways that might be relevant for the biodegradation of similar complex organic compounds, highlighting the importance of microbial processes in mitigating environmental pollution (Schmidt et al., 2004).
Synthesis and Chemical Reactions
- Synthetic approaches for benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines demonstrate the versatility of these compounds in creating medically relevant structures. Such synthetic methods may offer insights into the synthesis or functionalization of the complex compound , showcasing the chemical flexibility and utility of related structures in drug development and other applications (Ibrahim, 2011).
Adsorption and Removal Techniques
- Adsorption studies on MTBE from the environment explore various adsorbents for eliminating this compound from aqueous solutions, relevant to environmental cleanup efforts. Understanding the adsorption behavior of similar compounds could inform strategies for removing or recovering valuable chemicals from industrial waste streams or environmental matrices (Vakili et al., 2017).
Properties
IUPAC Name |
tert-butyl (3R)-3-[7-chloro-2-[(2-methylpyridine-4-carbonyl)amino]benzimidazol-1-yl]azepane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-14-17(11-12-27-16)22(32)29-23-28-20-10-7-9-19(26)21(20)31(23)18-8-5-6-13-30(15-18)24(33)34-25(2,3)4/h7,9-12,14,18H,5-6,8,13,15H2,1-4H3,(H,28,29,32)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHZKVRSTQLUQC-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)OC(C)(C)C)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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